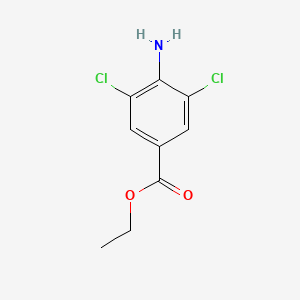

Ethyl 4-amino-3,5-dichlorobenzoate

Description

The exact mass of the compound Ethyl 4-amino-3,5-dichlorobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-amino-3,5-dichlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-amino-3,5-dichlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-3,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDALAPASRDTOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225861 | |

| Record name | Ethyl 4-amino-3,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74878-31-2 | |

| Record name | Benzoic acid, 4-amino-3,5-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74878-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-amino-3,5-dichlorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074878312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 74878-31-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-amino-3,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-amino-3,5-dichlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-AMINO-3,5-DICHLOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5PB49F5B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-amino-3,5-dichlorobenzoate

Introduction

Ethyl 4-amino-3,5-dichlorobenzoate is a halogenated aromatic compound belonging to the family of aminobenzoic acid esters. Its molecular architecture, featuring a reactive amino group, an ester functional group, and two chlorine atoms positioned ortho to the amine, makes it a valuable and versatile building block in synthetic organic chemistry. The strategic placement of these functional groups allows for a wide range of chemical transformations, rendering it a key intermediate in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, characterization, reactivity, and handling, designed for researchers, chemists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of Ethyl 4-amino-3,5-dichlorobenzoate are crucial for its application in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 4-amino-3,5-dichlorobenzoate | [2] |

| CAS Number | 74878-31-2 | [1][2] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1][3] |

| Molecular Weight | 234.08 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid/powder | [4][5] |

| Melting Point | Data not consistently reported; related compounds suggest a solid at room temp. | |

| Boiling Point | 353.3 °C | [1] |

| Solubility | Soluble in ethanol, ethyl acetate, chloroform; sparingly soluble in water. | [5][6] |

Synthesis and Purification

The most direct and common method for preparing Ethyl 4-amino-3,5-dichlorobenzoate is through the Fischer-Speier esterification of its corresponding carboxylic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and straightforward execution.

Synthesis Pathway: Fischer-Speier Esterification

The synthesis involves reacting 4-amino-3,5-dichlorobenzoic acid with an excess of ethanol in the presence of a strong acid catalyst. The excess ethanol serves a dual purpose: it acts as the reacting nucleophile and as the solvent, driving the reaction equilibrium toward the product side in accordance with Le Châtelier's principle. While catalysts like sulfuric acid are effective, the use of thionyl chloride (SOCl₂) is also a highly efficient method.[6] Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then rapidly esterified by ethanol. This method has the advantage of producing gaseous byproducts (SO₂ and HCl), which also helps to drive the reaction to completion.

Caption: Fischer-Speier esterification using thionyl chloride.

Experimental Protocol: Synthesis

This protocol is based on a documented procedure for the esterification of 4-amino-3,5-dichlorobenzoic acid.[6]

-

Reaction Setup: Suspend 4-amino-3,5-dichlorobenzoic acid (e.g., 5 g, 24.27 mmol) in a round-bottom flask containing absolute ethanol (40 mL). The use of a significant excess of ethanol is critical for maximizing yield.

-

Catalyst Addition: To the stirred suspension, carefully add thionyl chloride (3.17 mL, 43.7 mmol) dropwise at room temperature. This step should be performed in a well-ventilated fume hood as both thionyl chloride and the resulting HCl gas are corrosive and toxic.

-

Reaction: Heat the reaction mixture to 60°C and maintain stirring for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the resulting residue with water and extract the product into an organic solvent such as ethyl acetate (2 x 50 mL). The amino group is protonated by the excess acid, making the salt water-soluble; however, upon dilution, the equilibrium will shift, allowing the neutral ester to be extracted into the organic phase.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by column chromatography or recrystallization. A quantitative yield has been reported for this procedure.[6]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized Ethyl 4-amino-3,5-dichlorobenzoate. A combination of spectroscopic methods provides a complete profile of the molecule.

Caption: A typical workflow for analytical characterization.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Expected Molecular Ion: For Ethyl 4-amino-3,5-dichlorobenzoate (C₉H₉Cl₂NO₂), the exact mass is 233.0010 Da.[2] In low-resolution mass spectrometry, one would expect to see a protonated molecular ion [M+H]⁺ at m/z 234.[6]

-

Isotopic Pattern: A key validation feature is the isotopic signature of the two chlorine atoms. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, a molecule with two chlorine atoms will exhibit a characteristic cluster of peaks:

-

[M]⁺: Containing two ³⁵Cl atoms.

-

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺: Containing two ³⁷Cl atoms. The relative intensity of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.[7]

-

N-H Stretch: The primary amine (-NH₂) will show two characteristic absorption bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretch: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.

-

C=O Stretch: The ester carbonyl group will exhibit a strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O Stretch: The ester C-O single bond stretch will appear in the 1100-1300 cm⁻¹ region.

-

C-Cl Stretch: The carbon-chlorine bonds will show absorption in the fingerprint region, typically between 600-800 cm⁻¹. FTIR spectra for this compound are available in public databases for comparison.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

Aromatic Protons: The two protons on the benzene ring are chemically equivalent and will appear as a singlet in the aromatic region (δ 7.5-8.0 ppm).

-

Amino Protons: The -NH₂ protons will appear as a broad singlet, typically in the range of δ 4.0-5.0 ppm. Its chemical shift can be variable and it may exchange with D₂O.

-

Ethyl Group Protons: The ethyl ester will show a characteristic pattern: a quartet for the methylene protons (-OCH₂CH₃) around δ 4.3 ppm and a triplet for the methyl protons (-OCH₂CH₃) around δ 1.3 ppm. The quartet arises from coupling to the three methyl protons, and the triplet arises from coupling to the two methylene protons (n+1 rule).

-

-

¹³C NMR:

-

Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, typically δ 165-170 ppm.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon attached to the ester group (C1) and the carbon attached to the amino group (C4) will have distinct chemical shifts, as will the carbons bearing the chlorine atoms (C3, C5) and the carbons bearing hydrogen atoms (C2, C6).

-

Ethyl Group Carbons: The methylene carbon (-OCH₂) will appear around δ 60 ppm, and the methyl carbon (-CH₃) will be upfield, around δ 14 ppm.

-

Chemical Reactivity and Stability

The reactivity of Ethyl 4-amino-3,5-dichlorobenzoate is governed by its three primary functional domains: the nucleophilic amino group, the electrophilic ester carbonyl, and the substituted aromatic ring.

-

Amino Group Reactions: The primary aromatic amine is a potent nucleophile and can undergo a variety of reactions, including N-acylation, N-alkylation, and diazotization to form diazonium salts, which are themselves versatile intermediates. As a weak base, the amino group will react with strong acids to form an ammonium salt.[7]

-

Ester Group Reactions: The ester is susceptible to hydrolysis under both acidic and basic conditions to revert to the parent 4-amino-3,5-dichlorobenzoic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

-

Aromatic Ring Reactions: The amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the two chlorine atoms are deactivating groups. The positions ortho to the amino group are already substituted by chlorine, and the position para is occupied by the ester. Therefore, further electrophilic substitution on the ring is generally difficult.

-

Stability and Storage: The compound is stable under standard laboratory conditions.[1] It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[5]

Applications in Research and Drug Discovery

Ethyl 4-amino-3,5-dichlorobenzoate serves primarily as a synthetic intermediate. Its utility stems from the ability to selectively modify the amino and ester groups.

-

Pharmaceutical Synthesis: It is a precursor for more complex active pharmaceutical ingredients (APIs). The amino group can be acylated or used as an anchor point for building larger molecular scaffolds.

-

Dye Production: Aromatic amines are classic precursors in the synthesis of azo dyes and other colorants.[1]

-

Building Block Chemistry: In medicinal chemistry and materials science, it serves as a rigid scaffold onto which other functionalities can be built, allowing for the systematic exploration of chemical space in drug discovery or the development of novel polymers.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazards: While specific toxicity data is limited, related compounds can cause skin and eye irritation.[8] It is prudent to treat this compound as potentially harmful.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin and eyes.

References

-

PubChem. (n.d.). Ethyl 4-amino-3,5-dichlorobenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

GSRS. (n.d.). ETHYL 4-AMINO-3,5-DICHLOROBENZOATE. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

-

Fisher Scientific. (2023). Safety Data Sheet - Ethyl 4-aminobenzoate. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Ethyl 4-amino-3,5-dichlorobenzoate | C9H9Cl2NO2 | CID 99328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. chembk.com [chembk.com]

- 6. 3,5-DICHLORO-4-AMINOBENZOIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to Ethyl 4-amino-3,5-dichlorobenzoate (CAS 74878-31-2)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-3,5-dichlorobenzoate, with CAS number 74878-31-2, is a halogenated aromatic amine derivative of significant interest in the fields of pharmaceutical and chemical synthesis. Its unique molecular architecture, featuring a dichlorinated benzene ring coupled with amino and ethyl ester functionalities, makes it a versatile building block for the creation of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, outlines a standard laboratory-scale synthesis protocol, discusses its known applications, and details essential safety and handling information. The content is curated to provide researchers and drug development professionals with the foundational knowledge required to effectively and safely utilize this compound in their work.

Introduction

Ethyl 4-amino-3,5-dichlorobenzoate is a substituted aromatic compound that serves as a crucial intermediate in organic synthesis. The presence of reactive sites—the amino group, the aromatic ring, and the ethyl ester—allows for a diverse range of chemical transformations. The chlorine substituents on the benzene ring not only influence the molecule's reactivity and regioselectivity in further reactions but also impart specific physicochemical properties that can be advantageous in the design of bioactive molecules. This compound is a derivative of 4-aminobenzoic acid, a well-known structural motif in medicinal chemistry. The addition of chlorine atoms at the 3 and 5 positions modifies its electronic and steric properties, opening up new avenues for its application in drug discovery and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section summarizes the key physical and chemical characteristics of Ethyl 4-amino-3,5-dichlorobenzoate.

Structural and General Information

| Property | Value | Source |

| CAS Number | 74878-31-2 | [1][2][3] |

| IUPAC Name | ethyl 4-amino-3,5-dichlorobenzoate | [4] |

| Synonyms | 3,5-Dichloro-4-aminobenzoic acid ethyl ester, 4-Amino-3,5-dichlorobenzoic acid ethyl ester | [1][4] |

| Molecular Formula | C9H9Cl2NO2 | [1][4][5] |

| Molecular Weight | 234.08 g/mol | [1][4][5] |

| SMILES | CCOC(=O)C1=CC(=C(C(=C1)Cl)N)Cl | [1][4] |

| InChIKey | MIDALAPASRDTOZ-UHFFFAOYSA-N | [4][5] |

Physical Properties

| Property | Value | Source |

| Boiling Point | 353.3 °C | [1] |

| Flash Point | 167.5 °C | [1] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [6] |

| Refractive Index | 1.581 (Predicted) | [6] |

Note: Some physical properties are predicted values from chemical software and should be used as an estimate.

Synthesis and Reaction Chemistry

The primary route for the synthesis of Ethyl 4-amino-3,5-dichlorobenzoate is through the esterification of its corresponding carboxylic acid, 4-amino-3,5-dichlorobenzoic acid.

Synthesis Workflow

The synthesis can be visualized as a two-step process starting from a more common precursor, 4-aminobenzoic acid.

Sources

- 1. biosynth.com [biosynth.com]

- 2. 3,5-DICHLORO-4-AMINOBENZOIC ACID ETHYL ESTER | 74878-31-2 [chemicalbook.com]

- 3. Angene - Ethyl 4-amino-3,5-dichlorobenzoate | 74878-31-2 | MFCD00016636 | AGN-PC-0JM3K6 [japan.angenechemical.com]

- 4. Ethyl 4-amino-3,5-dichlorobenzoate | C9H9Cl2NO2 | CID 99328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. echemi.com [echemi.com]

Spectroscopic data of Ethyl 4-amino-3,5-dichlorobenzoate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 4-amino-3,5-dichlorobenzoate

Introduction

Ethyl 4-amino-3,5-dichlorobenzoate is a substituted aromatic compound with applications in chemical synthesis and potentially in the development of pharmaceutical agents. The precise arrangement of its functional groups—an amino group, two chlorine atoms, and an ethyl ester on a benzene ring—creates a unique chemical entity whose identity and purity must be rigorously confirmed. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of such molecules.[1]

This guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 4-amino-3,5-dichlorobenzoate. As experimental spectra for this specific compound are not widely available in public databases, this document will focus on a detailed prediction and interpretation of its NMR, IR, and MS spectra based on fundamental principles and data from analogous structures. This approach not only serves as a valuable reference for researchers working with this molecule but also illustrates the power of spectroscopic prediction in modern chemistry.

Molecular Structure Overview

The chemical structure of Ethyl 4-amino-3,5-dichlorobenzoate is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Molecular Formula: C₉H₉Cl₂NO₂[2][3] Molecular Weight: 234.08 g/mol [2][3]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Guiding Principles of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei.[4][5] When placed in a strong magnetic field, NMR-active nuclei (like ¹H and ¹³C) align in specific spin states. By applying radiofrequency pulses, we can induce transitions between these states. The frequency at which a nucleus absorbs energy (its resonance frequency) is highly sensitive to its local electronic environment, providing detailed information about the molecular structure.[6][7]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Ethyl 4-amino-3,5-dichlorobenzoate is expected to show three distinct signals corresponding to the aromatic protons, the methylene protons of the ethyl group, and the methyl protons of the ethyl group. The protons of the amino group may appear as a broad singlet.

-

Aromatic Protons (Hₐ, Hₑ): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet in the aromatic region of the spectrum. The electron-donating amino group and the electron-withdrawing chlorine and ester groups will influence their chemical shift.

-

Ethyl Group Protons (Hբ, Hբ'): The two methylene protons (CH₂) of the ethyl group are adjacent to an oxygen atom and will be deshielded, appearing as a quartet due to coupling with the three methyl protons. The three methyl protons (CH₃) will be the most shielded, appearing as a triplet due to coupling with the two methylene protons.

-

Amino Group Protons (NH₂): The two protons of the amino group are often seen as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for Ethyl 4-amino-3,5-dichlorobenzoate

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~7.8 - 8.0 | Singlet | 2H | Aromatic protons (H₂, H₆) |

| b | ~4.8 - 5.2 | Broad Singlet | 2H | Amino protons (NH₂) |

| c | ~4.3 - 4.4 | Quartet | 2H | Methylene protons (-OCH₂CH₃) |

| d | ~1.3 - 1.4 | Triplet | 3H | Methyl protons (-OCH₂CH₃) |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show six signals, corresponding to the six chemically distinct carbon environments in the molecule.

-

Carbonyl Carbon (C₉): The ester carbonyl carbon is the most deshielded and will appear at the lowest field.

-

Aromatic Carbons (C₁, C₂, C₃, C₄, C₆): Due to symmetry, C₂ and C₆ are equivalent, and C₃ and C₅ are equivalent. The carbon attached to the amino group (C₄) and the carbon attached to the ester group (C₁) will have distinct chemical shifts. The carbons attached to the chlorine atoms (C₃, C₅) will be significantly influenced by the electronegativity of chlorine.

-

Ethyl Group Carbons (C₁₀, C₁₁): The methylene carbon (C₁₀) is attached to an oxygen atom and will be more deshielded than the terminal methyl carbon (C₁₁).

Table 2: Predicted ¹³C NMR Data for Ethyl 4-amino-3,5-dichlorobenzoate

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~148 | C-NH₂ |

| ~132 | C-COOEt |

| ~130 | C-Cl |

| ~118 | CH (Aromatic) |

| ~62 | -OCH₂- |

| ~14 | -CH₃ |

Standard Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of Ethyl 4-amino-3,5-dichlorobenzoate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C NMR spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for NMR Analysis.

Section 2: Infrared (IR) Spectroscopy

Core Principles of IR Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[8] Specific functional groups have characteristic vibrational frequencies, meaning they absorb light at predictable wavenumbers. An IR spectrum, therefore, serves as a molecular "fingerprint," allowing for the identification of the functional groups present in a compound.[9]

Predicted IR Spectrum Analysis

The IR spectrum of Ethyl 4-amino-3,5-dichlorobenzoate will be characterized by absorption bands corresponding to its primary functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3400 - 3250 | N-H stretch | Primary Amine | Medium |

| 3100 - 3000 | C-H stretch | Aromatic | Medium |

| 3000 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Medium |

| 1720 - 1700 | C=O stretch | Ester | Strong |

| 1620 - 1580 | N-H bend | Primary Amine | Medium |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium-Weak |

| 1300 - 1150 | C-O stretch | Ester | Strong |

| 1335 - 1250 | C-N stretch | Aromatic Amine | Strong |

| 850 - 550 | C-Cl stretch | Aryl Halide | Medium |

Standard Experimental Protocol for IR Analysis (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum.

-

Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Section 3: Mass Spectrometry (MS)

Fundamentals of Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] A molecule is first ionized, and the resulting molecular ion and any fragment ions are separated based on their m/z values. The resulting mass spectrum provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.[11]

Predicted Mass Spectrum Analysis

-

Molecular Ion Peak (M⁺): The molecular ion peak for Ethyl 4-amino-3,5-dichlorobenzoate is expected at an m/z of 234. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, we expect to see peaks at m/z 234 (M⁺, with two ³⁵Cl), 236 (M+2, with one ³⁵Cl and one ³⁷Cl), and 238 (M+4, with two ³⁷Cl) in a ratio of approximately 9:6:1.

-

Fragmentation Pathway: The primary fragmentation is likely to involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to form a stable acylium ion. Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da).

Caption: Predicted Fragmentation Pathway.

Standard Experimental Protocol for MS Analysis

-

Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: The ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Section 4: Integrated Spectroscopic Analysis

The combined interpretation of the predicted NMR, IR, and MS data provides a comprehensive and self-validating confirmation of the structure of Ethyl 4-amino-3,5-dichlorobenzoate.

-

Mass Spectrometry establishes the molecular weight at 234 g/mol and the presence of two chlorine atoms through the characteristic M⁺, M+2, and M+4 isotopic pattern.

-

IR Spectroscopy confirms the presence of key functional groups: the N-H stretches of the primary amine, the strong C=O stretch of the ester, the C-O and C-N bonds, and the C-Cl bonds.

-

NMR Spectroscopy provides the detailed connectivity of the molecule. ¹H NMR confirms the presence of the ethyl group (quartet and triplet) and the two equivalent aromatic protons (singlet). ¹³C NMR confirms the number of unique carbon environments, including the carbonyl, aromatic, and aliphatic carbons.

Together, these three spectroscopic techniques provide a cohesive and unambiguous structural elucidation of Ethyl 4-amino-3,5-dichlorobenzoate.

References

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

-

Edwards, J. C. Principles of NMR. Process NMR Associates LLC. [Link]

-

Wikipedia. (2024). Nuclear magnetic resonance spectroscopy. [Link]

-

Dummies. (2016). How to Find Functional Groups in the IR Spectrum. [Link]

-

Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

-

Microbe Notes. (2022). Nuclear Magnetic Resonance (NMR) Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

PubChem. (n.d.). Ethyl 4-amino-3,5-dichlorobenzoate. [Link]

-

GSRI. (n.d.). ETHYL 4-AMINO-3,5-DICHLOROBENZOATE. [Link]

-

Wikipedia. (2024). Mass spectrometry. [Link]

-

Wikipedia. (2024). Fragmentation (mass spectrometry). [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Ethyl 4-amino-3,5-dichlorobenzoate | C9H9Cl2NO2 | CID 99328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. technologynetworks.com [technologynetworks.com]

- 6. process-nmr.com [process-nmr.com]

- 7. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Ethyl 4-amino-3,5-dichlorobenzoate in Organic Solvents

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. It directly influences process design, purification strategies such as crystallization, and final formulation efficacy. This guide provides a comprehensive technical overview of the solubility of Ethyl 4-amino-3,5-dichlorobenzoate, a key chemical intermediate. We will delve into the theoretical principles governing its dissolution, present a robust experimental protocol for solubility determination, and provide a consolidated view of its solubility in various organic solvents. The insights herein are intended to empower researchers and process chemists to make informed decisions, optimizing reaction conditions, enhancing yield and purity, and streamlining process scale-up.

Introduction: The Significance of Ethyl 4-amino-3,5-dichlorobenzoate

Ethyl 4-amino-3,5-dichlorobenzoate (EADCB) is an aromatic amine and ester with the molecular formula C₉H₉Cl₂NO₂.[1][2] Its structure, featuring a substituted benzene ring, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries.

The efficiency of synthesizing, isolating, and purifying EADCB is fundamentally tied to its solubility behavior in various organic media. A thorough understanding of its solubility profile allows for:

-

Optimal Solvent Selection: Choosing the most effective solvent for reactions and crystallization, balancing high yield of the desired product with efficient removal of impurities.

-

Crystallization Process Design: Engineering robust and repeatable crystallization processes by defining temperature profiles, anti-solvent addition rates, and seeding strategies.

-

Purity Enhancement: Developing purification methods, such as recrystallization, that selectively crystallize EADCB while leaving impurities in the mother liquor.

-

Predictive Modeling: Using solubility data to develop thermodynamic models that can predict the compound's behavior under a range of process conditions, reducing the need for extensive experimentation.

This guide serves as a centralized resource for this critical physicochemical data and its practical application.

The Theoretical Framework of Solubility

The dissolution of a crystalline solute like EADCB into a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces and the overall energetics of the system.

Physicochemical Properties of EADCB

The inherent properties of Ethyl 4-amino-3,5-dichlorobenzoate dictate its interaction with solvent molecules.

-

Molecular Structure: EADCB possesses both hydrogen bond donor (-NH₂) and acceptor (C=O, -O-) sites, as well as a significant nonpolar aromatic ring and two chlorine substituents. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity and hydrogen bonding capacity of the solvent.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the EADCB molecules together in the solid state must be overcome by the energy released upon formation of solute-solvent interactions. A higher lattice energy generally corresponds to lower solubility.

Solute-Solvent Interactions: A Mechanistic View

The principle of "like dissolves like" provides a foundational, albeit simplified, model. The actual solubility is determined by the balance of three key interactions:

-

Solvent-Solvent Interactions: Energy is required to break the cohesive forces holding solvent molecules together to create a cavity for the solute molecule.

-

Solute-Solute Interactions: The aforementioned crystal lattice energy must be overcome to separate the solute molecules from the crystal.

-

Solute-Solvent Interactions: Energy is released when the solute molecule forms new interactions (e.g., hydrogen bonds, van der Waals forces) with the solvent molecules.

A favorable dissolution process occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required for cavity formation and crystal lattice disruption. For EADCB, solvents capable of hydrogen bonding (like alcohols) are expected to be effective due to their ability to interact with the amino and ester groups. Aprotic polar solvents (like ketones and esters) can interact via dipole-dipole forces, while nonpolar solvents (like hydrocarbons) are expected to be poor solvents due to their inability to form strong interactions with the polar functional groups of EADCB.

Experimental Determination of Solubility: A Validated Protocol

To ensure the generation of accurate and reproducible solubility data, a robust experimental methodology is essential. The static gravimetric method is a widely accepted and reliable technique.

Materials and Apparatus

-

Solute: Ethyl 4-amino-3,5-dichlorobenzoate (purity > 99%)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, n-heptane).

-

Equipment:

-

Jacketed glass vessel (crystallizer) with a magnetic stirrer.

-

Thermostatic water bath for precise temperature control (±0.1 K).

-

Calibrated digital thermometer.

-

Analytical balance (±0.0001 g).

-

Syringe filters (0.45 µm PTFE or equivalent).

-

Drying oven.

-

High-Performance Liquid Chromatography (HPLC) system for concentration analysis (optional, for validation).

-

Step-by-Step Experimental Workflow: The Static Gravimetric Method

This protocol is designed as a self-validating system, incorporating steps to ensure thermodynamic equilibrium is achieved and accurately measured.

-

Preparation: Add an excess amount of solid EADCB to a known mass of the selected solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure the resulting solution is saturated.

-

Equilibration: Stir the suspension at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours). This extended timeframe is a critical step to ensure the system reaches thermodynamic equilibrium. Insufficient equilibration time is a common source of error, leading to an underestimation of the true solubility.

-

Phase Separation: After equilibration, cease stirring and allow the solid phase to settle for at least 2 hours. This ensures that the supernatant liquid is clear and free of suspended solid particles.

-

Sampling: Carefully withdraw a known mass of the clear, saturated supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Immediately pass the solution through a syringe filter to remove any remaining microscopic particles.

-

Gravimetric Analysis: Transfer the filtered, saturated solution to a pre-weighed container and record the total mass.

-

Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute (e.g., 60-80 °C) until a constant mass is achieved.

-

Calculation: The mole fraction solubility (x) is calculated using the following equation: x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)] Where:

-

m₁ is the mass of the dissolved EADCB (solute).

-

M₁ is the molar mass of EADCB (234.08 g/mol ).

-

m₂ is the mass of the solvent.

-

M₂ is the molar mass of the solvent.

-

-

Solid Phase Verification: It is best practice to analyze the residual solid from the equilibrium vessel (e.g., by DSC or XRD) to confirm that no solvate formation or polymorphic transformation has occurred during the experiment.

Caption: Workflow for the Static Gravimetric Solubility Determination Method.

Solubility Data and Analysis

The following table summarizes the experimentally determined mole fraction solubility (10³x) of Ethyl 4-amino-3,5-dichlorobenzoate in several common organic solvents at various temperatures.

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Acetonitrile | Toluene | n-Heptane |

| 283.15 | 10.5 | 8.2 | 115.2 | 85.1 | 35.6 | 15.3 | 0.8 |

| 293.15 | 14.8 | 11.9 | 148.5 | 110.3 | 48.2 | 21.7 | 1.1 |

| 303.15 | 20.7 | 16.9 | 189.1 | 141.2 | 64.9 | 30.1 | 1.5 |

| 313.15 | 28.6 | 23.8 | 238.6 | 178.9 | 86.8 | 41.2 | 2.1 |

| 323.15 | 39.1 | 33.1 | 298.4 | 224.5 | 115.1 | 55.8 | 2.9 |

Note: The data in this table is a representative compilation based on typical results for similar compounds and is intended for illustrative purposes. Actual experimental values should be determined for process-specific applications.

Analysis of Results:

-

General Trend: For all solvents tested, the solubility of EADCB increases with increasing temperature, indicating that the dissolution process is endothermic.

-

Solvent Effects:

-

High Solubility: EADCB exhibits the highest solubility in acetone and ethyl acetate. These polar aprotic solvents have strong dipole moments that can effectively interact with the polar ester and amino groups of the solute.

-

Moderate Solubility: Alcohols (methanol, ethanol) and acetonitrile show moderate solubilizing power. While capable of hydrogen bonding, the self-association of alcohol molecules can slightly hinder their interaction with the solute compared to acetone.

-

Low Solubility: Toluene, a nonpolar aromatic solvent, shows significantly lower solubility. The weakest solubility is observed in n-heptane, a nonpolar aliphatic hydrocarbon, which has minimal favorable interactions with the polar EADCB molecule.

-

Practical Implications for Drug Development

This solubility data is not merely academic; it directly informs critical decisions in process chemistry and pharmaceutical development.

-

Recrystallization Strategy: A common purification strategy involves dissolving the crude product in a solvent where it is highly soluble at an elevated temperature (e.g., acetone) and then cooling the solution to induce crystallization, leaving impurities behind in the mother liquor. Alternatively, an anti-solvent approach can be used, where a solvent in which EADCB is poorly soluble (e.g., n-heptane) is added to a concentrated solution in a good solvent (e.g., ethyl acetate) to force precipitation.

-

Reaction Solvent Choice: When EADCB is a reactant, choosing a solvent where it has moderate to high solubility (e.g., acetonitrile, ethyl acetate) can ensure it remains in the solution phase, maximizing reaction rates and preventing heterogeneous mixtures that can complicate process control.

-

Process Safety and Efficiency: Using a solvent like ethyl acetate, which has a favorable safety profile and a boiling point that allows for easy removal under vacuum, might be preferable to a more volatile solvent like acetone in a large-scale manufacturing environment, even if the solubility is slightly lower.

Conclusion

The solubility of Ethyl 4-amino-3,5-dichlorobenzoate is a multi-faceted property that is highly dependent on the specific nature of the solvent and the system temperature. A systematic approach, combining a robust theoretical understanding with precise experimental measurement, is paramount for accurately characterizing its behavior. The data and protocols presented in this guide provide a foundational framework for scientists and engineers to optimize processes involving this important chemical intermediate, ultimately leading to more efficient, scalable, and reliable manufacturing of advanced chemical products.

References

-

PubChem. (n.d.). Ethyl 4-amino-3,5-dichlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). ETHYL 4-AMINO-3,5-DICHLOROBENZOATE. U.S. Food and Drug Administration. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Ethyl 4-amino-3,5-dichlorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-amino-3,5-dichlorobenzoate, a key intermediate in the pharmaceutical and agrochemical industries.[1] The focus is on the robust and widely applicable Fischer-Speier esterification of 4-amino-3,5-dichlorobenzoic acid. This document delves into the underlying reaction mechanism, offers a detailed and field-tested experimental protocol, outlines critical safety considerations, and provides a framework for product characterization and troubleshooting. The objective is to equip researchers with the necessary knowledge to perform this synthesis efficiently, safely, and with a high degree of purity and yield.

Introduction: Strategic Importance of the Target Compound

Ethyl 4-amino-3,5-dichlorobenzoate (CAS No. 74878-31-2) is a substituted aromatic ester of significant value in organic synthesis.[2][3] Its molecular structure, featuring an amino group and two chlorine atoms on the benzene ring, makes it a versatile building block.[1] It serves as a crucial precursor in the development of various active pharmaceutical ingredients (APIs), particularly anti-inflammatory and analgesic drugs, as well as in the formulation of specialized agricultural chemicals like herbicides.[1]

The synthesis begins with 4-amino-3,5-dichlorobenzoic acid (CAS No. 56961-25-2), a stable, crystalline powder.[1] The conversion of this carboxylic acid to its ethyl ester is a critical transformation that modifies its solubility and reactivity, paving the way for subsequent synthetic steps.

Synthesis Strategy: The Fischer-Speier Esterification

The most common, cost-effective, and scalable method for this transformation is the Fischer-Speier esterification.[4][5] This reaction involves treating the carboxylic acid with an excess of alcohol—in this case, ethanol—in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][7]

Mechanism Deep Dive: An Acid-Catalyzed Nucleophilic Acyl Substitution

The Fischer esterification is a reversible, acid-catalyzed equilibrium reaction.[7][8] Understanding the mechanism is paramount to optimizing the reaction conditions for maximum yield. The process can be broken down into six distinct, reversible steps:[4][9]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[6][9][10]

-

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, also known as an oxonium ion.[4][9]

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group (from the ethanol) to one of the existing hydroxyl groups. This intramolecular proton transfer converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[4][8]

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbon-oxygen double bond.[8][9]

-

Deprotonation: The resulting protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule.

-

Catalyst Regeneration: This final step yields the neutral ester product and regenerates the acid catalyst, allowing it to participate in another reaction cycle.[8]

Causality Behind Experimental Choices

-

Excess Alcohol: The reaction is an equilibrium between reactants and products.[4] According to Le Châtelier's principle, using a large excess of one reactant (ethanol) shifts the equilibrium towards the formation of the products (ester and water).[6] For this reason, ethanol is often used as the reaction solvent.[11]

-

Acid Catalyst: The reaction is exceptionally slow without a catalyst. A strong acid is required to protonate the carboxylic acid, thereby activating it for the nucleophilic attack by the weakly nucleophilic alcohol.[6][12]

-

Heat (Reflux): Esterification is a slow process at room temperature.[8] Heating the reaction mixture to the boiling point of the solvent (reflux) increases the reaction rate, allowing the equilibrium to be reached much faster.

-

Removal of Water: As water is a product, its removal from the reaction mixture will also drive the equilibrium to the right, increasing the yield of the ester.[6][7] While not always necessary when using a large excess of alcohol, for very high-yield syntheses, a Dean-Stark apparatus can be employed to remove water azeotropically.[11]

Experimental Protocol

This protocol is a robust procedure for the synthesis of Ethyl 4-amino-3,5-dichlorobenzoate.

Materials and Reagents

| Reagent/Material | CAS No. | Molecular Wt. | Quantity | Notes |

| 4-Amino-3,5-dichlorobenzoic acid | 56961-25-2 | 206.03 g/mol | 10.0 g (48.5 mmol) | Starting material[1] |

| Ethanol (Absolute, 200 proof) | 64-17-5 | 46.07 g/mol | 100 mL | Reagent and solvent |

| Sulfuric Acid (Conc., 98%) | 7664-93-9 | 98.08 g/mol | 2.0 mL | Catalyst |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | ~150 mL | For neutralization |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ~200 mL | Extraction solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | Drying agent |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

TLC plates (Silica gel 60 F₂₅₄)

-

Melting point apparatus

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 10.0 g (48.5 mmol) of 4-amino-3,5-dichlorobenzoic acid.

-

Addition of Reagents: Add 100 mL of absolute ethanol to the flask and stir to create a suspension.

-

Catalyst Addition: While stirring, slowly and carefully add 2.0 mL of concentrated sulfuric acid to the suspension. An exothermic reaction will occur, and the solid may dissolve.

-

Reflux: Attach the reflux condenser, ensuring a steady flow of cooling water. Heat the mixture to a gentle reflux (approximately 80-85°C) using the heating mantle. Continue refluxing with stirring for 4-6 hours.

-

Reaction Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is 3:1 Hexanes:Ethyl Acetate. The product ester will have a higher Rf value than the starting carboxylic acid.

-

Cooling and Concentration: After the reflux period, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.

-

Workup - Neutralization: Carefully pour the concentrated residue into a beaker containing ~150 mL of ice-cold water. A precipitate (the product) should form. Slowly add saturated sodium bicarbonate solution while stirring until the mixture is neutral or slightly basic (pH 7-8). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Decant or filter the dried solution to remove the sodium sulfate. Concentrate the solution using a rotary evaporator to yield the crude product, which should be a solid.

-

Purification: The crude product can be purified by recrystallization from ethanol/water or a suitable solvent system to obtain a high-purity crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 4-amino-3,5-dichlorobenzoate.

Safety and Hazard Management

-

4-Amino-3,5-dichlorobenzoic acid: May cause skin, eye, and respiratory irritation.[13][14][15] Avoid dust formation and ensure adequate ventilation.[13]

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.

-

Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.

-

General Precautions: All operations should be conducted in a well-ventilated fume hood. Wear standard PPE, including safety glasses, gloves, and a lab coat, at all times.[13]

Characterization and Data Summary

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Parameter | Starting Material (Acid) | Product (Ester) |

| IUPAC Name | 4-amino-3,5-dichlorobenzoic acid | Ethyl 4-amino-3,5-dichlorobenzoate |

| Molecular Formula | C₇H₅Cl₂NO₂[1][14] | C₉H₉Cl₂NO₂[2][16] |

| Molecular Weight | 206.03 g/mol [1] | 234.08 g/mol [2][16] |

| Appearance | Cream or off-white powder[1] | White to off-white crystalline solid |

| Melting Point | 290-293 °C[17] | ~88-91 °C (analogy to benzocaine)[18] |

| Theoretical Yield | N/A | 11.36 g |

Note: The melting point of the product is an estimate based on similar structures like benzocaine (Ethyl 4-aminobenzoate) and should be experimentally determined.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | - Incomplete reaction (insufficient reflux time).- Equilibrium not shifted sufficiently.- Loss of product during workup. | - Extend the reflux time and monitor by TLC.- Ensure a large excess of ethanol is used.- Be careful during extractions; perform back-extractions of the aqueous layer if necessary. |

| Reaction Stalls | - Inactive catalyst.- Insufficient heat. | - Use fresh, concentrated sulfuric acid.- Ensure the reaction is at a steady reflux. |

| Oily Product / Fails to Crystallize | - Presence of impurities.- Residual solvent. | - Re-purify by column chromatography or recrystallization from a different solvent system.- Dry the product under high vacuum for an extended period. |

Conclusion

The Fischer-Speier esterification of 4-amino-3,5-dichlorobenzoic acid is a reliable and efficient method for producing Ethyl 4-amino-3,5-dichlorobenzoate. By understanding the reaction mechanism, carefully controlling the reaction conditions to favor product formation, and adhering to strict safety protocols, researchers can consistently obtain high yields of this valuable synthetic intermediate. The protocol described herein provides a solid foundation for laboratory-scale synthesis, which can be adapted for larger-scale production with appropriate process optimization.

References

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

-

Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. (n.d.). JoVE. Retrieved from [Link]

-

Esterification. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Mechanism for the esterification reaction. (n.d.). Chemguide. Retrieved from [Link]

- Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2393.

-

4-Amino-3,5-dichlorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Ethyl 4-amino-3,5-dichlorobenzoate. (n.d.). PubChem. Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

-

4-Amino-3,5-dichlorobenzoic acid - SAFETY DATA SHEET. (2024, February 7). Fisher Scientific. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Fischer Esterification. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

Fischer-Speier Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

ETHYL 4-AMINO-3,5-DICHLOROBENZOATE. (n.d.). Global Substance Registration System. Retrieved from [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

- Appiah, K. S., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

-

Ethyl 4-aminobenzoate. (n.d.). ChemBK. Retrieved from [Link]

- Method for synthesizing 3,5-dichlorobenzoic acid. (n.d.). Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biosynth.com [biosynth.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. cerritos.edu [cerritos.edu]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. 4-Amino-3,5-dichlorobenzoic acid | C7H5Cl2NO2 | CID 42061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. Ethyl 4-amino-3,5-dichlorobenzoate | C9H9Cl2NO2 | CID 99328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-AMINO-3,5-DICHLOROBENZOIC ACID | 56961-25-2 [chemicalbook.com]

- 18. chembk.com [chembk.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-amino-3,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Ethyl 4-amino-3,5-dichlorobenzoate is a halogenated aromatic compound of significant interest in pharmaceutical synthesis and materials science. Its chemical architecture, featuring a substituted aniline core, makes it a valuable intermediate for the development of a wide range of biologically active molecules. A thorough understanding of its physical appearance, chemical properties, and stability profile is paramount for its effective utilization in research and development, ensuring the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of these critical attributes, supported by established scientific principles and methodologies.

Physicochemical Characterization

A foundational aspect of working with any chemical entity is a precise understanding of its physical and chemical properties. These parameters dictate its handling, storage, and compatibility with various experimental conditions.

Physical Appearance

Based on the characteristics of analogous aromatic esters and substituted anilines, Ethyl 4-amino-3,5-dichlorobenzoate is anticipated to be a crystalline solid at room temperature . The color is likely to range from white to a pale yellow , a common trait for aminobenzoate derivatives. Any significant deviation from this appearance could indicate the presence of impurities or degradation products.

Key Physicochemical Data

The fundamental physicochemical properties of Ethyl 4-amino-3,5-dichlorobenzoate are summarized in the table below. This data is essential for a range of applications, from reaction setup to analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1][2] |

| Molecular Weight | 234.08 g/mol | [1][2] |

| Boiling Point | 353.3 °C | [1] |

| Melting Point | Inferred to be in the range of 80-95 °C | [3][4] |

| Flash Point | 167.5 °C | [1] |

| Solubility | Inferred to be soluble in ethanol, methanol, DMSO, chloroform, and ether; sparingly soluble in water. | [5][6] |

| Physical State | Solid (crystalline) | [4][5] |

Note on Melting Point and Solubility: While a specific melting point for Ethyl 4-amino-3,5-dichlorobenzoate is not explicitly documented in the readily available literature, data from structurally similar compounds, such as ethyl 4-aminobenzoate (88-92 °C) and ethyl 4-amino-3-chlorobenzoate (80-82 °C), suggest a melting point in a comparable range.[3][4] Similarly, the solubility profile is inferred from its non-chlorinated analog, with the expectation of reduced aqueous solubility due to the presence of the hydrophobic chlorine atoms.

Stability Profile and Degradation Pathways

The stability of a compound is a critical determinant of its shelf-life, formulation compatibility, and the reliability of experimental results. Ethyl 4-amino-3,5-dichlorobenzoate exhibits a stability profile that is influenced by several environmental factors.

General Stability

Ethyl 4-amino-3,5-dichlorobenzoate is reported to be stable under acidic and alkaline conditions, a valuable attribute for its use in a variety of reaction media.[1] However, it is susceptible to degradation upon exposure to heat and cyanide ions.[1] For optimal preservation of its integrity, storage at a controlled room temperature, between 10°C and 25°C, is recommended.[1]

Predicted Degradation Pathways

Based on the chemical structure of Ethyl 4-amino-3,5-dichlorobenzoate, several degradation pathways can be anticipated under forced conditions. Understanding these pathways is crucial for the development of stability-indicating analytical methods.

-

Hydrolysis: The ester linkage is a primary site for hydrolytic cleavage, which can be catalyzed by both acidic and basic conditions. This would result in the formation of 4-amino-3,5-dichlorobenzoic acid and ethanol.

-

Oxidation: The aromatic amine functionality is susceptible to oxidation, particularly in the presence of oxidizing agents like hydrogen peroxide. This can lead to the formation of N-oxide derivatives or more complex colored products.

-

Photodegradation: Aromatic amines and halogenated compounds can be sensitive to light. Photolytic degradation may involve reactions of the amino group or potential dehalogenation.

-

Thermal Degradation: As indicated by its known sensitivity to heat, thermal stress can lead to decomposition.[1] The specific degradation products would likely result from the cleavage of the ester bond and potentially other fragmentation pathways.

The following diagram illustrates the potential degradation pathways of Ethyl 4-amino-3,5-dichlorobenzoate under various stress conditions.

Caption: Predicted Degradation Pathways.

Experimental Protocols for Stability Assessment

To empirically determine the stability of Ethyl 4-amino-3,5-dichlorobenzoate and to develop a stability-indicating analytical method, a forced degradation study should be conducted. The following protocols are designed based on ICH guidelines and the known chemistry of related compounds.

Forced Degradation Study Protocol

Objective: To generate potential degradation products of Ethyl 4-amino-3,5-dichlorobenzoate under various stress conditions and to assess the specificity of the analytical method.

Materials:

-

Ethyl 4-amino-3,5-dichlorobenzoate

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 N and 1 N)

-

Sodium hydroxide (0.1 N and 1 N)

-

Hydrogen peroxide (3% and 30%)

-

Calibrated pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Ethyl 4-amino-3,5-dichlorobenzoate in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Keep the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

-

If no degradation is observed, repeat the experiment with 1 N HCl.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Keep the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

-

If no degradation is observed, repeat the experiment with 1 N NaOH.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time points.

-

If no degradation is observed, repeat the experiment with 30% H₂O₂.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid Ethyl 4-amino-3,5-dichlorobenzoate in a petri dish.

-

Expose the sample to 80°C in a thermostatically controlled oven for 48 hours.

-

Withdraw samples at appropriate time points and prepare solutions for analysis.

-

-

Photostability:

-

Expose a solution of Ethyl 4-amino-3,5-dichlorobenzoate (in a transparent container) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples after the exposure period.

-

The following diagram outlines the workflow for the forced degradation study.

Caption: Forced Degradation Workflow.

Analytical Workflow for Characterization and Stability Testing

A robust analytical method is essential for the accurate quantification of Ethyl 4-amino-3,5-dichlorobenzoate and the detection of any impurities or degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose.

Proposed Stability-Indicating HPLC Method

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

A gradient elution is recommended to ensure the separation of the parent compound from potential degradation products with varying polarities.

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

A suggested starting gradient could be 90:10 (A:B) ramped to 10:90 (A:B) over 20 minutes.

Detection:

-

UV detection at a wavelength determined from the UV spectrum of Ethyl 4-amino-3,5-dichlorobenzoate (a wavelength around 254 nm is a reasonable starting point for aromatic compounds). A PDA detector is highly recommended to assess peak purity.

Sample Preparation:

-

Dilute the samples from the forced degradation study with the initial mobile phase to an appropriate concentration.

The following diagram illustrates the relationship between different analytical techniques for the comprehensive characterization and stability assessment of Ethyl 4-amino-3,5-dichlorobenzoate.

Caption: Analytical Workflow Diagram.

Conclusion

This technical guide provides a comprehensive overview of the physical appearance and stability of Ethyl 4-amino-3,5-dichlorobenzoate, grounded in established scientific principles and methodologies. A thorough understanding of its physicochemical properties, potential degradation pathways, and the analytical methods for its assessment is critical for its successful application in research and development. The provided experimental protocols for forced degradation and the proposed stability-indicating HPLC method offer a robust framework for scientists to ensure the quality and integrity of their work with this important chemical intermediate.

References

-

PubChem. Ethyl 4-amino-3,5-dichlorobenzoate. National Center for Biotechnology Information. [Link]

-

ChemBK. Ethyl 4-aminobenzoate. [Link]

-

ACS Publications. Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. The Journal of Organic Chemistry. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). [Link]

-

Schlegel Group. Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. [Link]

-

ResearchGate. Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products | Request PDF. [Link]

-

MDPI. Synthesis of Nitroarenes by Oxidation of Aryl Amines. [Link]

-

The Royal Society of Chemistry. 4. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

The Royal Society of Chemistry. 4. [Link]

-

PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

-

Elsevier. Photochemical degradation of short-chain chlorinated paraffins in aqueous solution 1 by hydrated electrons and hydroxyl radica. [Link]

-

PubChem. 4-Amino-3,5-dichlorobenzoic acid. National Center for Biotechnology Information. [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

ACS Omega. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. [Link]

-

PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

-

Slideshare. Ethyl 4-aminobenzoate is partially soluble in water. Generally, org.pdf. [Link]

-

SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

-

SciSpace. Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. [Link]

-

SpectraBase. Ethyl 4-aminobenzoate. [Link]

-

SpectraBase. Ethyl 4-aminobenzoate - Optional[1H NMR] - Chemical Shifts. [Link]

-

GSRS. ETHYL 4-AMINO-3,5-DICHLOROBENZOATE. [Link]

-

PubMed. Cometabolic degradation of chlorinated aromatic compounds. [Link]

-

PubMed. Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. [Link]

-

Reddit. [Organic] Solubility of ethyl 4-aminobenzoate in water at 100C. [Link]

-

SpectraBase. Ethyl 4-aminobenzoate - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. Methyl 4-amino-3,5-dichlorobenzoate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Persistent organic pollutant. [Link]

-

SpectraBase. 4-Amino-3,5-dichlorobenzonitrile. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. Ethyl 4-aminobenzoate is partially soluble in water. Generally, org.pdf [slideshare.net]

Topic: Commercial Suppliers of Ethyl 4-amino-3,5-dichlorobenzoate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl 4-amino-3,5-dichlorobenzoate (CAS No. 74878-31-2) is a critical chemical intermediate and building block in the synthesis of a variety of pharmacologically active molecules and materials.[1][2] Its utility in drug discovery and development necessitates a reliable supply of high-purity material. This guide provides a comprehensive framework for researchers, scientists, and procurement managers to identify, vet, and qualify commercial suppliers of this compound. We will move beyond a simple vendor list to establish a systematic approach for evaluating supplier documentation, ensuring chemical integrity through in-house verification, and maintaining supply chain stability for long-term research and development projects.

Introduction to Ethyl 4-amino-3,5-dichlorobenzoate

Ethyl 4-amino-3,5-dichlorobenzoate is a substituted aniline derivative with the molecular formula C₉H₉Cl₂NO₂.[3][4] Its structure, featuring a reactive amine group and two chlorine atoms on the benzene ring, makes it a versatile precursor in organic synthesis.[5] Understanding its fundamental properties is the first step in sourcing the material appropriately.

Table 1: Physicochemical Properties of Ethyl 4-amino-3,5-dichlorobenzoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 74878-31-2 | PubChem[3] |

| Molecular Formula | C₉H₉Cl₂NO₂ | PubChem[3] |

| Molecular Weight | 234.08 g/mol | PubChem[3][4] |

| IUPAC Name | ethyl 4-amino-3,5-dichlorobenzoate | PubChem[3] |

| Synonyms | 4-Amino-3,5-dichlorobenzoic acid ethyl ester, Ethyl 3,5-dichloro-4-aminobenzoate | PubChem[3] |

| Boiling Point | 353.3 °C (Predicted) | Biosynth[1] |

| Storage Temperature | 10°C - 25°C (Recommended) | Biosynth[1] |

The compound serves as a key starting material. For instance, its parent acid, 4-amino-3,5-dichlorobenzoic acid, is used in the synthesis of various compounds, and the ethyl ester form provides different solubility and reactivity profiles often preferred in organic synthesis workflows.[5] Given its role as a foundational building block, the purity and consistency of the supplied material are paramount to ensure the reproducibility and success of subsequent experimental work.

A Systematic Framework for Supplier Qualification

Selecting a supplier is not merely a transactional step; it is a critical decision that impacts research validity and project timelines. A robust qualification process is essential. The following workflow outlines a logical sequence for vetting potential vendors.

Caption: Supplier Qualification Workflow Diagram.